Formic anhydride

Catalog No.
S635280
CAS No.
1558-67-4
M.F
C2H2O3
M. Wt
74.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formic anhydride

CAS Number

1558-67-4

Product Name

Formic anhydride

IUPAC Name

formyl formate

Molecular Formula

C2H2O3

Molecular Weight

74.04 g/mol

InChI

InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H

InChI Key

VGGRCVDNFAQIKO-UHFFFAOYSA-N

SMILES

C(=O)OC=O

Synonyms

Formic acid, anhydride

Canonical SMILES

C(=O)OC=O

Description

The exact mass of the compound Formic anhydride is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of acyclic carboxylic anhydride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Note

Formylation of Organic Substrates:

Formic anhydride serves as a potent formylating agent, introducing a formyl group (HCO) to various organic compounds, including:

  • Amines and amino acids: This reaction is crucial for synthesizing numerous biologically relevant molecules, such as peptides, pharmaceuticals, and natural products .
  • Alcohols: This transformation is valuable for preparing formates, important precursors for various chemicals and materials .

Synthesis of Other Formate Derivatives:

Formic anhydride can act as a starting material for the synthesis of diverse formate derivatives, including:

  • Formyl fluoride: This highly reactive compound finds applications in organic synthesis and fluorination reactions .

Theoretical and Computational Studies:

Despite its limited practical use, formic anhydride holds significance in theoretical and computational chemistry due to:

  • Understanding reactivity and reaction mechanisms: Studying the reactions of formic anhydride with various substrates helps elucidate the fundamental principles of organic chemistry and reaction mechanisms.
  • Computational modeling: The unique structure and reactivity profile of formic anhydride make it a valuable target for computational modeling studies, aiding the development of new methods and insights in computational chemistry .

Formic anhydride, also known as methanoic anhydride, is an organic compound with the chemical formula C2H2O3\text{C}_2\text{H}_2\text{O}_3 and a structural formula represented as (H C O )2O(\text{H C O })_2\text{O}. It can be considered the anhydride of formic acid, which is the simplest carboxylic acid. Formic anhydride is a colorless liquid that exhibits a boiling point of approximately 24 °C at 20 mmHg. It is known for its instability, decomposing into formic acid and carbon monoxide when heated above room temperature, making it challenging to handle and store .

Typical of acid anhydrides. It reacts with water to yield formic acid:

Formic Anhydride+H2O2HCOOH\text{Formic Anhydride}+\text{H}_2\text{O}\rightarrow 2\text{HCOOH}

Additionally, it can react with alcohols to form esters and with amines to produce amides through nucleophilic acyl substitution mechanisms. The general reactions can be summarized as follows:

  • With Water: Produces two moles of formic acid.
  • With Alcohols: Forms esters.
  • With Amines: Produces amides.

These reactions are characterized by the nucleophilic attack on the carbonyl carbon of the anhydride, leading to the formation of tetrahedral intermediates and subsequent elimination of carboxylate leaving groups .

Formic anhydride can be synthesized through several methods:

  • From Formyl Fluoride: Reacting formyl fluoride with excess sodium formate in ether at low temperatures (−78 °C).
  • From Formic Acid: Using N,NN,N'-dicyclohexylcarbodiimide$$ in ether at −10 °C.
  • Disproportionation: Acetic formic anhydride can undergo disproportionation to yield formic anhydride .

These methods highlight the compound's sensitivity to conditions, necessitating careful control during synthesis.

Interaction studies involving formic anhydride primarily focus on its reactivity with other chemical species rather than biological interactions. The compound's ability to engage in nucleophilic acyl substitution makes it a valuable intermediate in organic synthesis. Research into its vibrational spectrum has provided insights into its molecular structure and reactivity patterns .

Formic anhydride shares similarities with other carboxylic acid derivatives, particularly other anhydrides and esters. Here are some comparable compounds:

CompoundFormulaCharacteristics
Formic AcidHCOOHSimple carboxylic acid; stable and widely used
Acetic AnhydrideC2H4O3More stable than formic anhydride; used for acetylation
Acetic Formic AnhydrideC3H4O3Mixed anhydride; more stable than formic anhydride; used as a formylating agent
Propionic AnhydrideC4H6O3Similar reactivity; derived from propionic acid

Uniqueness of Formic Anhydride

Formic anhydride is unique due to its high reactivity and instability compared to other similar compounds. Its decomposition into formic acid and carbon monoxide limits its practical applications but also highlights its role as a reactive intermediate in organic synthesis processes .

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Wikipedia

Formic anhydride

Dates

Modify: 2024-02-18

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